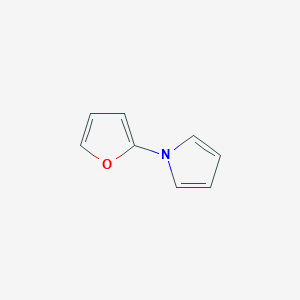
N-(2-Furanyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furyl)pyrrole is an organic compound with the molecular formula C8H7NO It consists of a pyrrole ring fused to a furan ring, making it a heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.
Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of furylpyrrole oxides.
Reduction: Formation of reduced furylpyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted furylpyrroles.
科学的研究の応用
1-(2-Furyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.
類似化合物との比較
1-(2-Furyl)pyrrole can be compared with other similar heterocyclic compounds, such as:
2-(2-Furyl)pyrrole: Similar structure but different substitution pattern.
2-(2-Thienyl)pyrrole: Contains a thiophene ring instead of a furan ring.
3-Methyl-2-(2-furyl)-1-vinylpyrrole: Contains additional methyl and vinyl groups.
Uniqueness: 1-(2-Furyl)pyrrole is unique due to its specific fusion of pyrrole and furan rings, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
104792-12-3 |
|---|---|
分子式 |
C8H7NO |
分子量 |
133.15 g/mol |
IUPAC名 |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
InChIキー |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
正規SMILES |
C1=CN(C=C1)C2=CC=CO2 |
同義語 |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


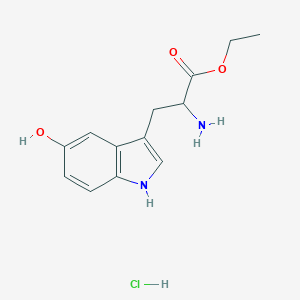
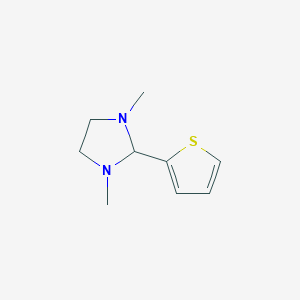
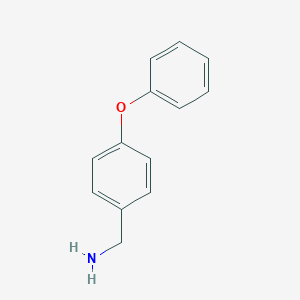
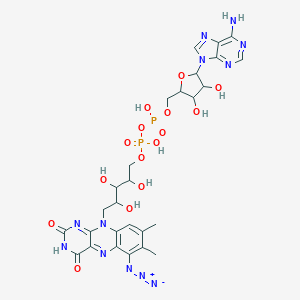
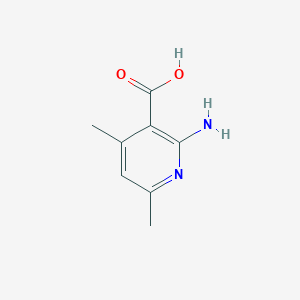
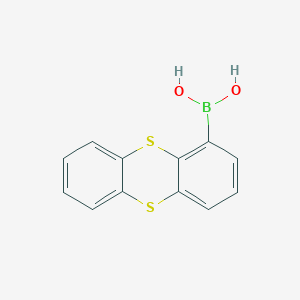
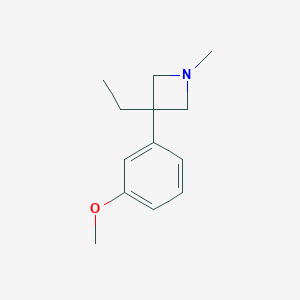
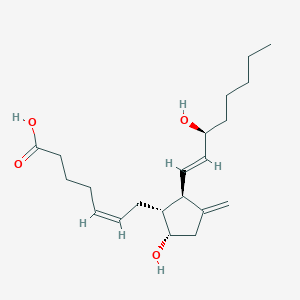
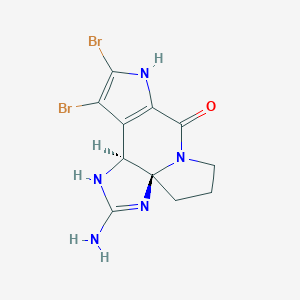
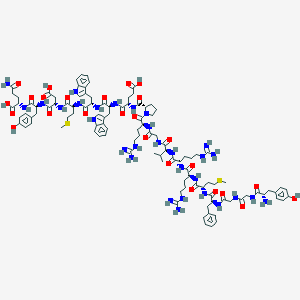
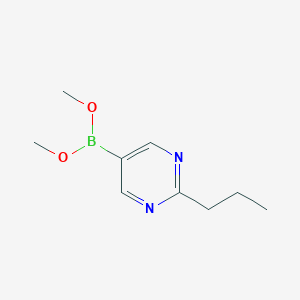
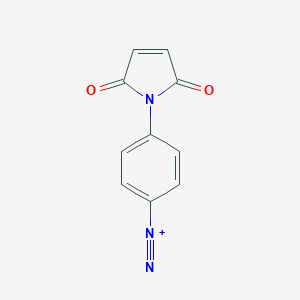
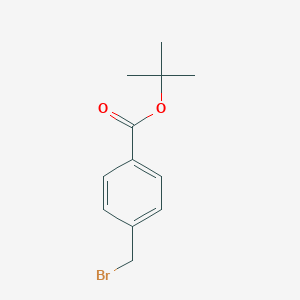
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
